Coercive Field: GdN vs. SmN
GdN and SmN represent opposite extremes of magnetic hardness within the rare-earth nitride series. GdN thin films exhibit a coercive field of approximately 0.01 T, classifying them as soft ferromagnets suitable for free-layer switching in magnetic tunnel junctions (MTJs) [1]. In contrast, SmN displays a coercive field exceeding 6 T, making it a hard ferromagnet appropriate for fixed reference layers [1]. This approximately 600-fold difference in coercivity means that SmN cannot replace GdN in low-field switching applications; conversely, GdN lacks the magnetic stability SmN offers for pinned-layer architectures.
| Evidence Dimension | Coercive field (magnetic hardness) |
|---|---|
| Target Compound Data | GdN: ∼0.01 T (soft ferromagnet) |
| Comparator Or Baseline | SmN: coercive field exceeding 6 T (hard ferromagnet) |
| Quantified Difference | SmN coercivity is at least 600× larger than GdN |
| Conditions | Thin films grown by physical vapor deposition; measured by SQUID magnetometry. |
Why This Matters
For MRAM or MTJ devices, procuring SmN instead of GdN would render low-magnetic-field switching unfeasible, directly impacting write energy and device architecture choices.
- [1] INIS Repository, 'Rare earth nitrides and their applications in magnetic tunnel junctions,' INIS Record 51092162, 2020. View Source
